N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
Description
Properties
CAS No. |
1207042-11-2 |
|---|---|
Molecular Formula |
C22H17ClN6OS |
Molecular Weight |
448.93 |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H17ClN6OS/c1-14-7-8-16(11-17(14)23)24-20(30)13-31-22-26-25-21-19-12-18(15-5-3-2-4-6-15)27-29(19)10-9-28(21)22/h2-12H,13H2,1H3,(H,24,30) |
InChI Key |
RSQJDUURGBBHJV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a synthetic organic compound with potential biological activities. This compound incorporates a chloromethylphenyl group and a phenylpyrazolopyrazine moiety, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer properties and other therapeutic potentials.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds structurally related to this compound. For example:
- In vitro Studies : Compounds similar to this one have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives of pyrazole exhibited IC50 values in the range of 3.79 µM to 42.30 µM against MCF7 and NCI-H460 cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative 1 | MCF7 | 3.79 |
| Pyrazole Derivative 2 | NCI-H460 | 12.50 |
| Pyrazole Derivative 3 | SF-268 | 42.30 |
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. For example:
- Aurora-A Kinase Inhibition : Certain pyrazole derivatives have been reported to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM . This enzyme plays a critical role in cell division and is often overexpressed in cancer cells.
Other Biological Activities
Beyond anticancer activity, compounds related to this structure have demonstrated a range of biological activities:
- Anti-inflammatory Effects : Some pyrazole derivatives are recognized for their anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds possess antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies have illustrated the biological activity of pyrazole derivatives:
- Study on MCF7 Cell Line : A study reported that a series of pyrazole derivatives showed potent anticancer activity with significant inhibition of cell growth in MCF7 cells .
- Inhibition of Mycobacterial ATP Synthase : Another study focused on pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase for treating tuberculosis, indicating broader therapeutic applications .
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves multi-step reactions that typically include the formation of the pyrazolo-triazole structure followed by thiolation and acetamide formation. The synthetic pathway can be optimized to enhance yield and purity.
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[1,5-a][1,2,4]triazoles exhibit potent antibacterial and antifungal activities. For example, compounds with similar structures have been shown to inhibit the growth of Escherichia coli and Pseudomonas aeruginosa effectively. These findings suggest that this compound could be explored as a candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. Inhibition of 5-LOX is crucial for reducing inflammation and managing conditions like asthma and rheumatoid arthritis. The compound's structure allows for interactions with the enzyme's active site, potentially leading to significant anti-inflammatory effects .
Anticancer Potential
Preliminary studies on related pyrazolo-triazole compounds have indicated their ability to induce apoptosis in cancer cells. The unique structural features of this compound may enhance its effectiveness against various cancer cell lines by targeting specific pathways involved in tumor growth .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the pharmacological properties of this compound. Modifications at specific positions on the pyrazolo-triazole scaffold can lead to improved potency and selectivity against target enzymes or receptors.
| Structural Modification | Effect on Activity |
|---|---|
| Substitution at 9-position | Enhanced binding affinity to target protein |
| Variations in thio group | Altered solubility and bioavailability |
| Changes in acetamide moiety | Impact on metabolic stability |
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of pyrazolo-triazole derivatives for their antibacterial activity against Staphylococcus aureus and E. coli. The results demonstrated that compounds with electron-withdrawing groups at specific positions exhibited superior activity compared to their counterparts .
Case Study 2: Anti-inflammatory Mechanism
In vitro assays using human leukocyte cells showed that certain derivatives significantly reduced pro-inflammatory cytokine production when treated with the compound under investigation. This suggests a mechanism involving modulation of signaling pathways related to inflammation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- However, direct activity data for the target compound is unavailable.
- Synthesis : The reaction of α-chloroacetamides with heterocyclic thiols (e.g., pyrazolo-triazolo systems) is a common strategy, as seen in ’s synthesis of N-arylsubstituted derivatives .
- Substituent Impact: The 3-chloro-4-methylphenyl group may enhance membrane permeability compared to simpler aryl groups, similar to the thiophen-2-ylmethyl group in Safonov’s work .
Functional Group Comparison
- Thioether Linkage : The thioacetamide group in the target compound is critical for hydrogen bonding and hydrophobic interactions, paralleling the role of thioether moieties in Frolova et al.’s antifungal triazole derivatives .
- Chloro Substituents : Chlorine atoms (e.g., in metosulam and the target compound) improve stability and target binding via halogen bonding, a feature leveraged in both agrochemicals and pharmaceuticals.
Molecular Weight and Physicochemical Properties
While exact data for the target compound is lacking, its molecular weight (~500–550 g/mol) is higher than metosulam (418.3 g/mol) but comparable to ’s hydrazones. The phenylpyrazolo-triazolo core likely contributes to moderate aqueous solubility, offset by the lipophilic 3-chloro-4-methylphenyl group.
Q & A
Q. What are the standard protocols for synthesizing N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide, and what analytical techniques are used for characterization?
Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors and heterocyclic intermediates. Key steps include:
- Thioether formation : Reacting a pyrazolo-triazolo-pyrazine scaffold with α-chloroacetamide derivatives in polar aprotic solvents (e.g., DMSO or DMF) under reflux conditions (80–120°C) for 6–12 hours .
- Purification : Column chromatography using silica gel with gradients of ethyl acetate/hexane (1:3 to 1:1) to isolate the product .
- Characterization :
- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O, S-H stretches) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Structural validation requires a combination of techniques:
- X-ray Crystallography : Resolving single-crystal structures to confirm bond angles and spatial arrangements (if crystallizable) .
- 2D NMR Techniques : COSY, HSQC, and HMBC to map proton-carbon correlations and heteronuclear couplings, ensuring correct connectivity of the pyrazolo-triazolo-pyrazine core .
- Elemental Analysis : Matching experimental C, H, N, S percentages with theoretical values (deviation <0.3%) .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., DMSO) .
- Waste Disposal : Neutralize reaction byproducts (e.g., thiols) with oxidizing agents (e.g., NaOCl) before disposal .
Advanced Research Questions
Q. What strategies can optimize synthesis yield under varying reaction conditions?
Methodological Answer: Yield optimization involves systematic adjustments:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance solubility and reactivity. DMSO often enhances thioether formation due to its high polarity .
- Catalyst Selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate nucleophilic substitution at the sulfur center .
- Temperature Gradients : Use microwave-assisted synthesis (100–150°C, 30–60 min) to reduce reaction time and improve regioselectivity .
- Computational Screening : Apply quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, as demonstrated by ICReDD’s workflow .
Q. How can computational chemistry methods enhance understanding of reactivity and biological interactions?
Methodological Answer:
- Reactivity Prediction : Density Functional Theory (DFT) calculations to map electron density profiles, identifying nucleophilic/electrophilic sites on the heterocyclic core .
- Molecular Docking : Simulate binding affinities with biological targets (e.g., kinase enzymes) using software like AutoDock Vina. For example, triazole-pyrazine derivatives show potential interactions with neurotransmitter receptors due to piperidine moieties .
- Pharmacokinetic Modeling : Predict ADMET properties (e.g., LogP, bioavailability) using QSAR models to prioritize derivatives for in vitro testing .
Q. What methodologies resolve contradictions between predicted and experimental pharmacological data?
Methodological Answer:
- Cross-Validation : Replicate assays (e.g., enzyme inhibition) across multiple labs using standardized protocols (e.g., IC₅₀ determination in triplicate) .
- Data Triangulation : Combine NMR, HPLC, and bioassay results to confirm purity-activity relationships. For instance, impurities >2% can skew IC₅₀ values .
- Collaborative Frameworks : Adopt interdisciplinary approaches (e.g., computational + experimental teams) to reconcile discrepancies, as seen in ICReDD’s feedback loop integrating computation and wet-lab data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
